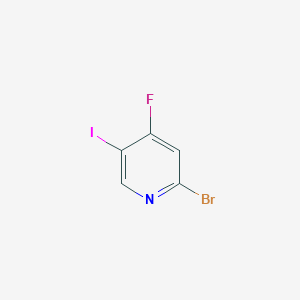

2-Bromo-4-fluoro-5-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

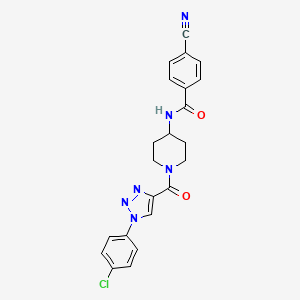

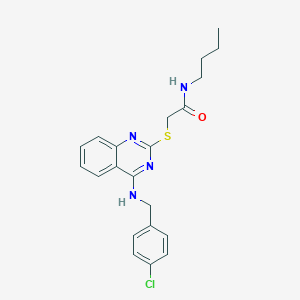

2-Bromo-4-fluoro-5-iodopyridine is a dihalogenated pyridine with a bromine, a fluorine, and an iodine at the 2-, 4-, and 5-positions respectively . It has a molecular weight of 301.88 .

Synthesis Analysis

This compound can be synthesized from 2-bromo-5-iodopyridine . It can also be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid .Molecular Structure Analysis

The molecular formula of this compound is C5H2BrFIN .Chemical Reactions Analysis

This compound can undergo site-selective Suzuki–Miyaura coupling of heteroaryl halides . It can also react with bis(tributyltin) through Stille coupling to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 301.88 .Aplicaciones Científicas De Investigación

Halogen-rich Intermediate for Synthesis

2-Bromo-4-fluoro-5-iodopyridine serves as a potent halogen-rich intermediate in the synthesis of pentasubstituted pyridines. Researchers have leveraged its unique halogen composition to develop simple syntheses of complex pyridines, which are highly valuable in medicinal chemistry due to their potential as building blocks. This advancement allows for the generation of a variety of pentasubstituted pyridines with functionalities that can be further manipulated chemically, demonstrating the compound's versatility and utility in the creation of novel chemical entities (Wu et al., 2022).

Structural Manifold Creation

The compound has been implicated in the creation of structural manifolds, illustrating its role in the synthesis and modification of pyridines. Its ability to undergo transformations into various halopyridines and subsequently into pyridinecarboxylic acids and iodopyridines highlights its significance in organic synthesis. These transformations are critical in the manufacturing processes of industrial pesticides and provide a pathway for the development of diverse pyridine-based compounds with potential applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).

Synthesis of Disubstituted Pyridines

This compound is a key building block in the synthesis of 2,4-disubstituted pyridines. Through a process known as the "halogen dance," it is transformed into other diaryl pyridines and bipyridines in one-pot reactions. This method underscores the compound's utility in synthesizing complex pyridine derivatives efficiently, which are essential in medicinal chemistry for drug design and development (Duan et al., 2004).

Chemoselective Functionalization

The chemoselective functionalization of related compounds demonstrates the potential for selective reactions at specific positions on the pyridine ring, offering a pathway to selectively modify the this compound molecule itself. This ability to target specific halogens for substitution enables the synthesis of a wide range of functionalized pyridines, facilitating the development of new compounds with tailored properties for various applications, from materials science to pharmaceuticals (Stroup et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

2-Bromo-4-fluoro-5-iodopyridine has potential applications in the synthesis of various pharmacologically active agents and advanced materials . It can also be used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .

Relevant Papers Several papers have been published on this compound. These include studies on site-selective Suzuki–Miyaura coupling of heteroaryl halides , and the synthesis of fluorinated pyridines .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-5-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGDRIPSIQBDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2596342.png)

![2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2596343.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide](/img/structure/B2596350.png)

![ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate](/img/structure/B2596355.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)